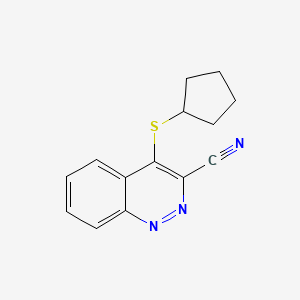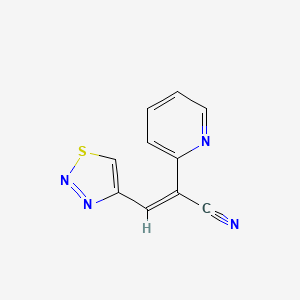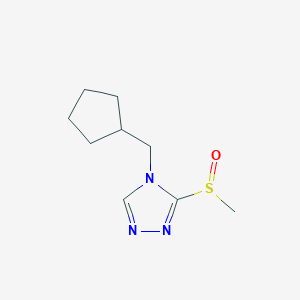![molecular formula C16H23N3O2S B7553426 4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7553426.png)
4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. The BTK pathway plays a crucial role in the development and function of B cells, which are responsible for producing antibodies that help the body fight infections. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies.
Mécanisme D'action
4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide binds to the active site of BTK, preventing its phosphorylation and subsequent activation. This leads to inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for B cell survival and proliferation.
Biochemical and Physiological Effects:
In preclinical studies, 4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide has been shown to induce apoptosis (programmed cell death) in B cell malignancies, as well as inhibit tumor growth and metastasis. 4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide is its specificity for BTK, which reduces the risk of off-target effects. Additionally, 4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide has shown efficacy in preclinical models of various B cell malignancies, indicating its potential as a broad-spectrum treatment option. However, 4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide may have limited efficacy in patients with mutations in the BTK pathway, and further clinical studies are needed to determine its safety and efficacy in humans.
Orientations Futures
Future research on 4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide could include clinical trials to evaluate its safety and efficacy in patients with B cell malignancies. Additionally, combination therapies with other anti-cancer agents could be explored to enhance 4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide's efficacy. Further studies could also investigate the potential of 4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide as a treatment option for other diseases, such as autoimmune disorders and inflammatory conditions.
Méthodes De Synthèse
The synthesis of 4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide involves several steps, starting with the reaction of 4-tert-butylbenzenesulfonyl chloride with 1-(1-methylpyrazol-4-yl)ethanamine to form the intermediate 4-tert-butyl-N-(1-(1-methylpyrazol-4-yl)ethyl)benzenesulfonamide. This intermediate is then treated with sodium hydride and methyl iodide to form the final product, 4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide.
Applications De Recherche Scientifique
4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, 4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide has been shown to inhibit BTK activity and downstream signaling pathways, resulting in decreased proliferation and survival of B cells.
Propriétés
IUPAC Name |
4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-12(13-10-17-19(5)11-13)18-22(20,21)15-8-6-14(7-9-15)16(2,3)4/h6-12,18H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFAGURFCRNNCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(3-cyclopropyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline](/img/structure/B7553347.png)
![[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B7553349.png)

![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-5-ethyl-N-methylfuran-2-carboxamide](/img/structure/B7553376.png)
![3,5-Dimethyl-4-[(3-thiophen-3-ylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7553389.png)
![1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7553392.png)
![4-[(5-Chlorothiophen-2-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7553399.png)
![2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B7553405.png)

![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B7553421.png)
![N-[[5-(4-bromophenyl)furan-2-yl]methyl]imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B7553442.png)

![8-[2-(4-Chloro-3,5-dimethylpyrazol-1-yl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7553448.png)
![1-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7553452.png)